N-(2-Formyl-4-nitrophenyl)acetamide

Description

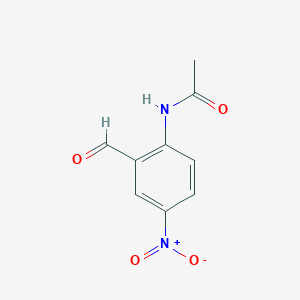

N-(2-Formyl-4-nitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a formyl group (-CHO) at the 2-position and a nitro group (-NO₂) at the 4-position. The acetamide moiety (-NHCOCH₃) is attached to the phenyl ring’s 1-position. Key characteristics include:

- Nitro group: A strong electron-withdrawing group (EWG) that polarizes the aromatic ring, increasing electrophilicity and influencing electronic distribution.

- Structural implications: The para-nitro and ortho-formyl substituents create steric and electronic effects that may affect crystal packing, solubility, and biological interactions .

Properties

CAS No. |

91538-60-2 |

|---|---|

Molecular Formula |

C9H8N2O4 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

N-(2-formyl-4-nitrophenyl)acetamide |

InChI |

InChI=1S/C9H8N2O4/c1-6(13)10-9-3-2-8(11(14)15)4-7(9)5-12/h2-5H,1H3,(H,10,13) |

InChI Key |

SOELKVRFENIYJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Formyl-4-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to formylation using formic acid or a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(2-Formyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron (Fe) with hydrochloric acid (HCl)

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: N-(2-Carboxy-4-nitrophenyl)acetamide

Reduction: N-(2-Formyl-4-aminophenyl)acetamide

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

N-(2-Formyl-4-nitrophenyl)acetamide is utilized in various scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research involving potential therapeutic agents and drug development often employs this compound as a starting material or intermediate.

Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Formyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitro groups play crucial roles in these interactions, often participating in hydrogen bonding, electrostatic interactions, and covalent modifications. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic and steric profiles of substituents significantly influence physicochemical properties. Below is a comparative analysis:

Table 1: Substituent Effects in Selected Acetamides

Key Observations :

Crystallographic and Conformational Comparisons

Crystal structures of related acetamides reveal substituent-dependent packing patterns:

- Meta vs. para substitution : highlights that meta-substituted nitro groups in trichloro-acetamides induce distinct crystal parameters (e.g., space groups, lattice constants). In contrast, the target’s para-nitro group may promote symmetrical packing, though direct data are lacking .

- Dihedral angles : In , dichlorophenylacetamide derivatives exhibit variable dihedral angles (44.5°–77.5°) between aromatic rings due to steric clashes. The target’s ortho-formyl group may similarly distort planarity, affecting molecular conformation .

Biological Activity

N-(2-Formyl-4-nitrophenyl)acetamide is a compound of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10N2O4

- Molar Mass : 180.16 g/mol.

The biological activity of this compound is primarily attributed to its functional groups—the formyl and nitro groups. These groups facilitate interactions with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting metabolic pathways.

- Protein-Ligand Interactions : It can form complexes with proteins, altering their function and activity through covalent modifications and electrostatic interactions .

- Cellular Pathways Modulation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells .

1. Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

- Growth Inhibition : Research indicates that this compound can inhibit the proliferation of cancer cell lines such as HepG2, with an observed IC50 value suggesting effective cytotoxicity .

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased caspase activity (caspase-3 and caspase-8), indicating the induction of apoptosis through a caspase-dependent pathway .

2. Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition:

- Target Enzymes : Specific enzymes involved in metabolic pathways are inhibited by this compound, which can lead to alterations in cellular metabolism and signaling pathways .

Research Findings

A summary of key research findings is presented in the following table:

Case Studies

Several case studies highlight the biological relevance of this compound:

-

Case Study on Anticancer Effects :

- Researchers treated HepG2 cells with varying concentrations of this compound.

- Results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis markers.

-

Enzyme Inhibition Analysis :

- A study focused on the compound's interaction with specific metabolic enzymes.

- Results showed a marked decrease in enzyme activity when exposed to the compound, suggesting potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.